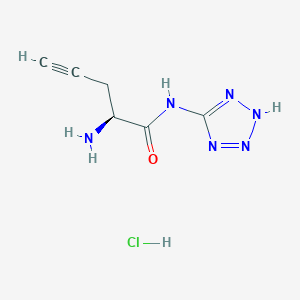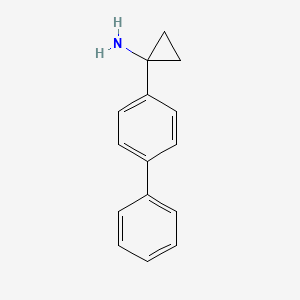![molecular formula C11H19N7O4S B15060924 (6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)
(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid is a complex organic compound with a unique structure that includes an amino group, a triazole ring, and a heptanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid typically involves multiple steps. One common method starts with the preparation of the heptanedioic acid backbone, followed by the introduction of the triazole ring through a cyclization reaction. The amino groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological targets, offering possibilities for the development of new drugs.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of (6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific context and application, but common targets include metabolic enzymes and signaling proteins.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other amino acids with triazole rings or heptanedioic acid backbones. Examples are:
- (6S)-6-amino-3-(aminomethylideneamino)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid
- (6S)-6-amino-3-(diaminomethylideneamino)-2-[(4-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid
Uniqueness
What sets (6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid apart is its specific combination of functional groups and structural features. The presence of both amino and triazole groups, along with the heptanedioic acid backbone, provides unique reactivity and interaction profiles, making it a versatile and valuable compound in various fields.
Propiedades
Fórmula molecular |
C11H19N7O4S |
|---|---|
Peso molecular |
345.38 g/mol |
Nombre IUPAC |
(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid |
InChI |
InChI=1S/C11H19N7O4S/c1-4-15-11(18-17-4)23-7(9(21)22)6(16-10(13)14)3-2-5(12)8(19)20/h5-7H,2-3,12H2,1H3,(H,19,20)(H,21,22)(H4,13,14,16)(H,15,17,18)/t5-,6?,7?/m0/s1 |
Clave InChI |
DZDHEOBSWBMTIG-VTSJMVTISA-N |
SMILES isomérico |
CC1=NC(=NN1)SC(C(CC[C@@H](C(=O)O)N)N=C(N)N)C(=O)O |
SMILES canónico |
CC1=NC(=NN1)SC(C(CCC(C(=O)O)N)N=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
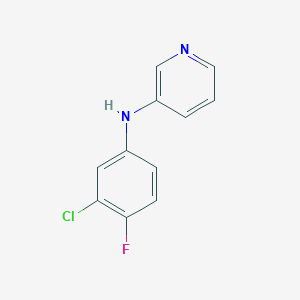
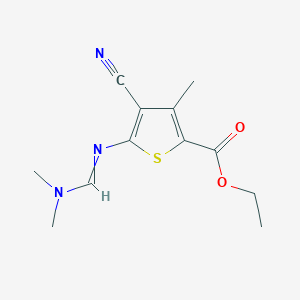
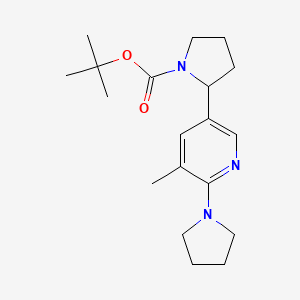
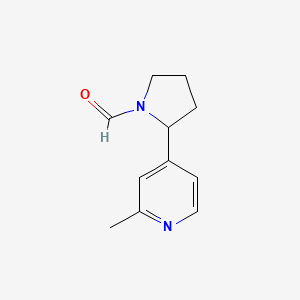
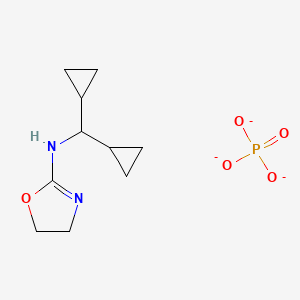
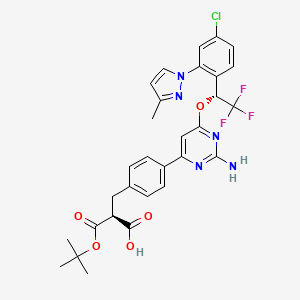
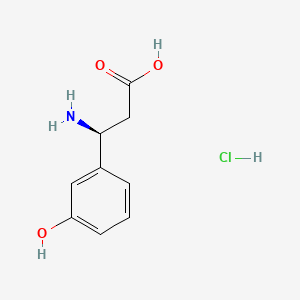
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
